molecular formula C10H21NO2 B3368728 tert-butyl (2S)-2-amino-4-methylpentanoate CAS No. 21691-53-2

tert-butyl (2S)-2-amino-4-methylpentanoate

Cat. No.: B3368728
CAS No.: 21691-53-2
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S)-2-amino-4-methylpentanoate is a protected amino acid derivative that serves as a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly under Fmoc-chemistry conditions . Its primary research value lies in its role as a precursor for L-leucine incorporation, where the tert-butyl ester group protects the carboxylic acid moiety during the iterative chain elongation process on a solid support . This protecting group is stable under the basic conditions used for Fmoc deprotection but can be readily removed with acid in the final cleavage step from the resin, aligning with the orthogonal protection strategy that defines Fmoc-SPPS . The shift towards the milder conditions of Fmoc chemistry has become predominant in peptide research laboratories due to its advantages in synthesizing peptides susceptible to acid-catalyzed side reactions . This compound enables the efficient and reliable synthesis of peptide chains, which are fundamental tools for studying protein function, developing diagnostic agents, and creating new therapeutic candidates in the multi-billion dollar peptide therapeutics market . The product is offered as a solid and should be stored in a freezer, under an inert atmosphere, and in a dark place to ensure stability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2s 2 Amino 4 Methylpentanoate

Direct Esterification Pathways to tert-Butyl Leucinate

Direct esterification represents the most straightforward approach to synthesizing tert-butyl leucinate, involving the one-step reaction of L-leucine with a tert-butylating agent. A significant challenge in this pathway is the low solubility of free amino acids in common organic solvents. thieme-connect.com To overcome this, methods often rely on strong acid catalysts to both facilitate the reaction and form a more soluble salt with the amino acid. thieme-connect.com

A commonly used, albeit hazardous, method involves the use of perchloric acid (HClO4) as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butyl source. thieme-connect.comrsc.org However, concerns over the safety of perchloric acid have driven research into alternative catalysts. thieme-connect.com A more recent and safer approach utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate. thieme-connect.com This method effectively converts free amino acids, including L-leucine, into their corresponding tert-butyl esters in high yields and with short reaction times. thieme-connect.com The reaction proceeds smoothly, giving the desired product with its free amino group intact and without racemization. thieme-connect.com For L-leucine, a yield of 74% has been reported using this method. thieme-connect.com

Microwave-assisted synthesis has also been explored as a method to accelerate the direct esterification process. Studies on the esterification of L-leucine with other alcohols, such as n-butanol, have shown that microwave irradiation can lead to significantly higher yields in shorter times compared to conventional oil bath heating. scirp.org For instance, the reaction with n-butanol reached 100% yield in just 10 minutes under microwave conditions, compared to 63.7% after more than 30 minutes with conventional heating. scirp.org This acceleration is attributed to the high dielectric loss factor of the reaction mixture, allowing for efficient and rapid heating. scirp.org These findings suggest that microwave technology could be effectively applied to tert-butylation as well.

MethodCatalyst/ReagentSolventKey FindingsYield for L-Leucine EsterReference
Conventional HeatingPerchloric Acid (HClO4)tert-Butyl AcetateEffective but potentially hazardous; reaction can terminate prematurely.Not specified thieme-connect.com
Conventional HeatingBis(trifluoromethanesulfonyl)imide (Tf2NH)tert-Butyl AcetateSimple, safe, and rapid method; no racemization observed.74% thieme-connect.com
Microwave Irradiation (vs. Conventional)p-Toluene Sulfonic Acidn-Butanol (as reagent)Microwave heating significantly accelerates the reaction compared to oil bath. (Note: Butyl ester)100% (Butyl ester) scirp.org

Indirect Synthetic Routes for Enantiopure tert-Butyl (2S)-2-Amino-4-Methylpentanoate

Indirect routes to L-leucine tert-butyl ester involve multiple steps, typically beginning with the protection of the amine group of L-leucine. This is followed by esterification of the carboxylic acid and subsequent deprotection of the amine. This approach offers greater control over the reaction and can be advantageous when dealing with complex molecules.

The strategic use of protecting groups is fundamental to multi-step organic synthesis. jocpr.com In the context of preparing tert-butyl leucinate, the key is to select an amine protecting group that is "orthogonal" to the desired tert-butyl ester. iris-biotech.de Orthogonal protecting groups can be removed under different conditions, allowing for selective deprotection without affecting other parts of the molecule. jocpr.com

The tert-butyl (tBu) ester is sensitive to acid and is typically removed using reagents like trifluoroacetic acid (TFA). iris-biotech.de Therefore, an ideal amine protecting group would be one that is stable to acid but can be removed under basic or neutral conditions. The fluorenylmethyloxycarbonyl (Fmoc) group is a perfect example. It is stable to the acidic conditions used for tBu ester cleavage but is readily removed by a base, such as piperidine (B6355638). iris-biotech.de This Fmoc/tBu combination is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de

Another option for amine protection is the benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenolysis (e.g., using H2 over a palladium catalyst). This method is mild and would not cleave the acid-stable tert-butyl ester.

A described indirect synthesis involves first protecting the amino acid, then reacting it with tert-butanol (B103910) in the presence of boron trifluoride diethyl etherate and anhydrous magnesium sulfate. bohrium.com This method is effective for various N-protected amino acids, demonstrating its versatility. bohrium.com

N-Protected L-Leucine DerivativeEsterification ReagentsKey FeaturesReference
N-Fmoc-L-leucinetert-Butanol, DCC, DMAPFmoc group is orthogonal to the tBu ester; removable with base (piperidine). iris-biotech.de
N-Cbz-L-leucinetert-Butanol, BF3·OEt2, MgSO4Cbz group is removable via hydrogenolysis, leaving the tBu ester intact. bohrium.com
N-Boc-L-leucinetert-Butanol, various coupling agentsNot an ideal combination as both Boc and tBu ester are removed by acid. Requires non-acidic deprotection for Boc if used. iris-biotech.de

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of amino acid derivatives for pharmaceutical applications. The primary strategy to ensure the final product is enantiopure (2S)-tert-butyl leucinate is to start with enantiopure L-leucine.

Most modern synthetic methods, both direct and indirect, are designed to be mild enough to prevent racemization. For example, the direct tert-butylation using bis(trifluoromethanesulfonyl)imide was confirmed to proceed without any loss of enantiomeric purity. thieme-connect.com Similarly, enzymatic methods, which are inherently stereoselective, represent a powerful approach. While research has detailed the use of bacterial strains like Mycobacterium sp. JX009 for the highly enantioselective synthesis of L-tert-leucine (a related but different compound) with an enantiomeric excess (ee) of 98%, these biocatalytic principles are applicable to the synthesis of other chiral amino acid derivatives. nih.govresearchgate.net Such enzymatic resolutions or asymmetric syntheses operate under mild conditions and offer excellent control over stereochemistry. researchgate.net

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. These innovations aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Biocatalysis: The use of enzymes or whole-cell systems, as demonstrated in the synthesis of related chiral molecules, is a prime example of green chemistry. nih.govresearchgate.net These methods utilize renewable catalysts that operate in aqueous media at mild temperatures and pH, leading to high selectivity and a significant reduction in chemical waste. nih.govresearchgate.net

Microwave-Assisted Synthesis: As discussed earlier, microwave irradiation can dramatically reduce reaction times, which often translates to lower energy consumption. scirp.org The potential for performing these reactions under solvent-free conditions further enhances their green credentials by minimizing volatile organic compound (VOC) emissions. scirp.org

Use of Safer Reagents and Recyclable Catalysts: The shift from hazardous reagents like perchloric acid to safer alternatives such as bis(trifluoromethanesulfonyl)imide is a key step towards greener synthesis. thieme-connect.com Furthermore, the development of solid, recyclable acid catalysts, such as mesoporous molecular sieves (e.g., HAlMCM-41), offers a sustainable alternative to homogenous catalysts. google.com These solid catalysts can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste streams. google.com

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2s 2 Amino 4 Methylpentanoate

Reactivity of the Primary Amine Functionality: N-Derivatization and Protective Group Strategies

The primary amine group is a key site of reactivity, functioning as a potent nucleophile. This allows for a variety of N-derivatization reactions, which are fundamental to its application in constructing larger molecules. Controlled derivatization often requires the use of protecting groups to prevent unwanted side reactions.

The most significant reaction involving the primary amine of tert-butyl (2S)-2-amino-4-methylpentanoate is its role as the amine component in amide bond formation. researchgate.net This reaction is the cornerstone of peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another. researchgate.net

In a typical peptide coupling cycle, the free amine of L-leucine tert-butyl ester nucleophilically attacks the activated carbonyl of an N-protected amino acid. researchgate.netpeptide.com This activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to aminolysis. The process is designed to be high-yielding and to minimize side reactions, particularly racemization. peptide.com

Common Coupling Reagents for Peptide Bond Formation:

Reagent Class Examples Mechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) google.com Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Benzotriazoles 1-Hydroxybenzotriazole (HOBt) google.com Often used with carbodiimides to suppress side reactions and reduce racemization by forming an active ester.
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) Forms an active ester that is highly reactive towards amines.

The reaction results in a dipeptide where the leucine (B10760876) residue is linked via a new peptide bond, while its C-terminus remains protected as a tert-butyl ester.

To achieve regioselective synthesis and prevent self-polymerization during peptide synthesis, the primary amine of this compound must be temporarily protected. The two most common protecting groups in modern peptide chemistry are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. acs.org

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgrsc.org This method is robust and widely used. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). peptide.comwikipedia.org This acid-lability is a key feature of Boc-based solid-phase peptide synthesis (SPPS). peptide.com

Fmoc Protection: The Fmoc group is typically attached to the amine using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride. nih.gov In contrast to the Boc group, the Fmoc group is base-labile. It is rapidly removed by treatment with a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). google.comacs.org The Fmoc group's stability to acidic conditions allows for the use of acid-labile side-chain protecting groups and cleavage of the final peptide from the resin under mildly acidic conditions. cblpatras.gr

Reactivity of the tert-Butyl Ester Moiety: Cleavage and Transesterification Reactions

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the leucine residue. Its primary role is to prevent the carboxyl group from participating in unwanted reactions during the coupling of the N-terminus.

The steric bulk of the tert-butyl group provides significant stability against hydrolysis and nucleophilic attack under neutral or basic conditions. vulcanchem.com However, it is designed to be removed under specific, controlled conditions. The most common method for cleaving a tert-butyl ester is through acidolysis. organic-chemistry.orglookchem.com Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), efficiently removes the group. acs.org The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is typically scavenged to prevent side reactions, forming isobutylene (B52900) gas. peptide.com

Alternative, milder methods for cleavage have also been developed. These include using silica (B1680970) gel in refluxing toluene (B28343) lookchem.comresearchgate.net or employing Lewis acids. thieme-connect.com A system of cerium(III) chloride and sodium iodide has been shown to selectively cleave tert-butyl esters even in the presence of an N-Boc protecting group, a task that is otherwise challenging due to the similar acid-lability of both groups. thieme-connect.com Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can also facilitate the thermolytic cleavage of tert-butyl esters. researchgate.net

Transesterification of tert-butyl esters is generally difficult and not a common synthetic route due to the high steric hindrance around the carbonyl carbon. While some highly reactive systems or specific catalysts might induce such a reaction, direct cleavage to the carboxylic acid is the overwhelmingly preferred and practiced transformation. researchgate.net

Conditions for tert-Butyl Ester Cleavage:

Reagent(s) Conditions Selectivity
Trifluoroacetic Acid (TFA) DCM, Room Temperature Cleaves other acid-labile groups (e.g., Boc, Trt). acs.org
Hydrochloric Acid (HCl) Methanol or Dioxane Strong acid, cleaves most acid-labile groups. wikipedia.org
Silica Gel Toluene, Reflux Mild; can be selective over tert-butyl ethers. lookchem.comresearchgate.net
CeCl₃·7H₂O / NaI Acetonitrile Can selectively cleave t-butyl esters in the presence of N-Boc groups. thieme-connect.com

Nucleophilic Substitution Reactions Involving the α-Carbon Stereocenter

Direct nucleophilic substitution at the α-carbon of this compound is not a characteristic or synthetically useful reaction for this compound. The α-carbon is not an electrophilic center, and there is no suitable leaving group attached to it in the parent molecule.

The reactivity of the molecule is dominated by the nucleophilicity of the primary amine and the electrophilicity of the ester carbonyl carbon. Any potential nucleophilic attack would be directed at these more reactive sites. For a nucleophilic substitution to occur at the α-carbon, the hydroxyl group of the parent amino acid would first need to be converted into a good leaving group (e.g., a tosylate or a halide). This transformation itself is complex in the presence of the amine and ester functionalities and would represent a significant deviation from the standard chemistry of amino acid derivatives. Such reactions are not typical for this class of compounds and would require highly specialized and unconventional synthetic methods.

Applications of Tert Butyl 2s 2 Amino 4 Methylpentanoate As a Crucial Chiral Building Block in Organic Synthesis

Integration into Solid-Phase Peptide Synthesis Methodologies for Oligopeptide Construction

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry, enabling the efficient construction of long polypeptide chains. peptide.comlsu.edu The most prevalent contemporary SPPS strategy is the Fmoc/tBu approach, which relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, typically derived from tert-butanol (B103910) (e.g., tert-butyl (tBu) ethers, tert-butoxycarbonyl (Boc)), for the permanent protection of amino acid side chains. peptide.comchemimpex.com

Within this framework, tert-butyl (2S)-2-amino-4-methylpentanoate (H-L-Leu-OtBu) plays a key role. The tert-butyl ester function serves as a C-terminal protecting group that exhibits similar acid lability to the side-chain protectors. Its primary application is in the synthesis of protected peptide fragments that are later coupled in solution. In a typical SPPS cycle, the peptide is elongated from the C-terminus to the N-terminus while anchored to a solid support. peptide.com If leucine (B10760876) is the C-terminal residue, an Nα-Fmoc protected version, Fmoc-L-Leu-OH, is first anchored to the resin. Subsequent couplings with other Fmoc-protected amino acids build the peptide chain.

The use of a C-terminal tert-butyl ester becomes particularly relevant when synthesizing fully protected peptide fragments that are intended for subsequent fragment condensation. In such a scenario, the peptide is assembled on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin), which allows the protected peptide to be cleaved while keeping the acid-labile side-chain and C-terminal tert-butyl ester groups intact. The resulting fragment, such as Ac-Peptide-Leu-OtBu, can then be used in further solution-phase ligations. The final deprotection of the tert-butyl ester occurs simultaneously with the cleavage of all other tBu-based side-chain protecting groups using a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). acs.org

Utilization in Solution-Phase Peptide Coupling Strategies

In solution-phase peptide synthesis (SolPS), this compound is an exemplary building block, functioning as the nucleophilic component in a peptide bond-forming reaction. sigmaaldrich.cominnospk.com The strategy relies on the selective reaction between an N-protected amino acid (the electrophile) and a C-protected amino acid (the nucleophile) in the presence of a coupling agent. masterorganicchemistry.com

The free amine of H-L-Leu-OtBu is readily available to attack the activated carboxyl group of an incoming N-protected amino acid, such as Fmoc-L-valine. The process typically involves a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a more advanced reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which converts the carboxylic acid of the N-protected amino acid into a highly reactive species. This species is then susceptible to nucleophilic attack by the amino group of H-L-Leu-OtBu, forming the desired peptide bond with high efficiency and minimal racemization. masterorganicchemistry.com

A standard coupling reaction can be depicted as follows: Fmoc-Val-OH + H-L-Leu-OtBu + Coupling Agent ⟶ Fmoc-Val-Leu-OtBu + Byproducts

The resulting dipeptide, Fmoc-Val-Leu-OtBu, is fully protected. The temporary Fmoc group can be selectively removed using a mild base (e.g., piperidine) to expose a new N-terminal amine, allowing for the next coupling cycle. Conversely, the tert-butyl ester remains stable to these conditions and is only removed at the end of the synthesis, typically along with side-chain protecting groups, using strong acid. sci-hub.se This orthogonal protection scheme is fundamental to modern peptide synthesis, and the stability and reliable performance of tert-butyl esters make H-L-Leu-OtBu a widely used reagent. chemimpex.commasterorganicchemistry.com

Role in the Asymmetric Synthesis of Complex Chiral Organic Molecules

The inherent chirality of this compound makes it a valuable starting material from the chiral pool. Its stereogenic center can be used to direct the formation of new stereocenters in a variety of non-peptidic target molecules. sigmaaldrich.comwikipedia.org

As a chiral building block, tert-butyl L-leucinate can serve as a template to induce asymmetry in synthetic transformations. The existing (S)-configured stereocenter can influence the facial selectivity of reactions at adjacent functional groups. For instance, the condensation of the amine with an aldehyde or ketone forms a chiral imine. Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent, an organolithium species, or an enolate) to the C=N double bond is directed by the bulky isobutyl group, leading to the formation of a new stereocenter with a predictable configuration. After the addition, the auxiliary portion derived from leucine can be cleaved, yielding a new chiral primary or secondary amine.

Similarly, the α-carbon can be functionalized. Deprotonation of an N-protected derivative of tert-butyl L-leucinate can form a chiral enolate. This enolate can then react with electrophiles, such as alkyl halides, in a diastereoselective manner. harvard.edu The stereochemical outcome is dictated by the chiral environment established by the leucine side chain and the protecting group. Subsequent removal of the protecting groups and the ester yields a non-proteinogenic α-amino acid with a new, stereochemically defined side chain. This strategy provides access to a wide array of unnatural amino acids that are crucial for developing peptidomimetics and other biologically active compounds. researchgate.net

One of the most powerful applications of this compound is as a precursor for chiral ligands used in transition metal-catalyzed asymmetric synthesis. The amino and ester functionalities are convenient handles for chemical modification to produce sophisticated ligand architectures.

A common strategy involves the reduction of the tert-butyl ester to the corresponding amino alcohol, (2S)-2-amino-4-methyl-1-pentanol. This chiral amino alcohol is a precursor to several important ligand classes. For example, condensation of the amino alcohol with a substituted salicylaldehyde (B1680747) produces chiral Schiff base ligands. These tridentate "salen-type" ligands can coordinate with metal ions like Copper(II) to form catalysts for reactions such as the asymmetric Henry (nitroaldol) reaction. tubitak.gov.trtubitak.gov.tr

Alternatively, the amino alcohol can be a key component in the synthesis of phosphinooxazoline (PHOX) ligands. sigmaaldrich.com In this case, the amino group is typically acylated, and the hydroxyl group is used to form the oxazoline (B21484) ring, while a phosphine (B1218219) group is introduced elsewhere on the scaffold. PHOX ligands are highly effective in a multitude of asymmetric reactions, including hydrogenations and C-C bond-forming cross-couplings.

More directly, dipeptides derived from L-leucine or its close analog L-tert-leucine have been used to create peptide-phosphonium salt catalysts. These have proven effective in the kinetic resolution of axially chiral biphenols, achieving excellent enantioselectivity. acs.org

The performance of catalysts derived from leucine analogs is summarized in the table below.

Reaction TypeAldehyde SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Henry ReactionBenzaldehydeCu(OAc)₂ + Schiff Base Ligand7166% tubitak.gov.tr
Henry Reaction4-NitrobenzaldehydeCu(OAc)₂ + Schiff Base Ligand7662% tubitak.gov.tr
Henry Reaction2-ChlorobenzaldehydeCu(OAc)₂ + Schiff Base Ligand6558% tubitak.gov.tr
Kinetic ResolutionRacemic Biarylphenol(L,D)-Dipeptide Phosphonium Salt4899% acs.org

Table data is derived from studies using L-tert-leucine, a structurally similar analog of L-leucine.

Contributions to Non-Biological Material Science Precursors and Polymer Chemistry

The applications of this compound extend beyond pharmaceuticals and fine chemicals into the realm of material science and polymer chemistry. Its bifunctional, chiral nature makes it an attractive monomer or monomer precursor for the synthesis of functional and biodegradable polymers.

A significant application is in the creation of poly(ester amides) (PEAs). These polymers combine the favorable mechanical properties of polyesters with the hydrogen-bonding capabilities of polyamides, and their inclusion of amino acid units often imparts biodegradability. L-leucine has been used to synthesize unsaturated poly(ester amides) (UPEAs) through the polycondensation of L-leucine-based diol-diesters with monomers like di-p-nitrophenyl fumarate. researchgate.net The resulting polymers possess ester and amide linkages that can be degraded hydrolytically or enzymatically, making them promising candidates for biomedical applications such as surgical devices and drug delivery systems.

Another approach involves converting the amino acid derivative into a polymerizable monomer. For example, the amino group can be protected (e.g., with Boc) and the carboxyl group can be functionalized with a polymerizable group like a methacrylate. The resulting monomer can undergo controlled radical polymerization, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymers with pendant amino acid units. rsc.org After polymerization, the protecting groups can be removed to expose functional groups (e.g., primary amines), yielding cationic polymers that can interact with biological molecules or serve as functional materials. rsc.org

Polymer TypeMonomer/Precursor OriginPolymerization MethodKey Features & Potential ApplicationsReference
Poly(ester amide) (PEA)L-leucine based diol-diesterSolution PolycondensationBiodegradable, combines polyester (B1180765) and polyamide properties. For biomedical devices. researchgate.net
Cationic PolymerMethacryloyloxyethyl ester of Boc-L-alanineRAFT PolymerizationPrimary amine side chains after deprotection. Non-toxic, interacts with actin filaments. rsc.org

Advanced Analytical Characterization Techniques for Tert Butyl 2s 2 Amino 4 Methylpentanoate and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of tert-butyl (2S)-2-amino-4-methylpentanoate, distinct signals corresponding to the different types of protons in the molecule are observed. The chemical shifts are influenced by the electronic environment of the protons. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at a lower field (higher ppm values). askfilo.comlibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their local electronic environment.

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) Multiplicity ¹³C Chemical Shift (δ, ppm) (Predicted)
(CH₃)₂CH-~ 0.9Doublet~ 22
-CH₂-~ 1.5 - 1.7Multiplet~ 42
(CH₃)₂CH -~ 1.8Multiplet~ 25
-NH₂~ 2.0 (broad)Singlet-
-CH (NH₂)-~ 3.3Triplet~ 54
-C(CH₃)₃~ 1.45Singlet~ 28
-C (CH₃)₃--~ 81
-C=O--~ 175

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. illinois.eduutsouthwestern.edudocbrown.info

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the methine proton at the chiral center and the adjacent methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, ester, and alkyl functionalities.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Amine (N-H)N-H stretch3300 - 3500 (typically two bands for a primary amine)
Alkyl (C-H)C-H stretch2850 - 3000
Ester (C=O)C=O stretch1730 - 1750
Amine (N-H)N-H bend1590 - 1650
Alkyl (C-H)C-H bend1350 - 1480
Ester (C-O)C-O stretch1150 - 1250

Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding. nist.govspectrabase.commdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₂₁NO₂), the expected exact mass is approximately 187.1572 g/mol . nih.gov

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The tert-butyl group is known to be a prominent leaving group in mass spectrometry, often resulting in a characteristic loss of 56 Da (C₄H₈) or 57 Da (C₄H₉). The fragmentation pattern can help to confirm the presence of the tert-butyl ester functionality.

Ion m/z (Predicted) Identity
[M+H]⁺188.1645Protonated molecular ion
[M-C₄H₈+H]⁺132.0968Loss of isobutylene (B52900)
[C₄H₉]⁺57.0704tert-Butyl cation

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the determination of the relative amounts of different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of amino acid derivatives. sigmaaldrich.comnih.govnih.govphenomenex.com

For the analysis of this compound, a normal-phase HPLC method using a chiral column would be suitable. The mobile phase typically consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase.

Parameter Typical Condition
Column Chiral Stationary Phase (e.g., cellulose or amylose based)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature Ambient

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Since amino acid esters have limited volatility, derivatization is necessary to increase their volatility and thermal stability for GC analysis. sigmaaldrich.comresearchgate.netthermofisher.com

A common derivatization strategy involves the silylation of the primary amine group using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govmdpi.com This replaces the active hydrogen on the nitrogen with a non-polar tert-butyldimethylsilyl (TBDMS) group, making the molecule suitable for GC analysis.

The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a capillary column with a non-polar stationary phase.

Parameter Typical Condition
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium
Injection Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min)
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Computational and Theoretical Studies on Tert Butyl 2s 2 Amino 4 Methylpentanoate

Conformational Analysis and Energy Minimization Calculations

Energy minimization calculations, often performed using molecular mechanics or quantum mechanical methods, are employed to determine the relative energies of these different conformers. For amino acid esters, the orientation of the amino group, the carboxyl group, and the side chain are key variables. The isobutyl side chain of the leucine (B10760876) moiety and the large tert-butyl ester group are the primary drivers of conformational preference. Theoretical studies on related molecules show that the addition of bulky groups like tert-butyl can stiffen the molecular backbone and limit its torsional flexibility. ijisrt.com Calculations would typically identify several low-energy conformers, with the global minimum representing the most populated conformation in the gas phase. The energy differences between these conformers provide insight into the molecule's flexibility and the barriers to internal rotation.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of tert-butyl (2S)-2-amino-4-methylpentanoate. researchgate.net These studies provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For an amino acid ester, the HOMO is typically localized on the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO is generally centered on the carbonyl group (C=O) of the ester, which is an electron-deficient site. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. ijisrt.com

DFT calculations can also determine other electronic properties, such as the molecular dipole moment and the distribution of atomic charges. ijisrt.com The presence of the electronegative oxygen and nitrogen atoms results in a significant dipole moment. The calculated charge distribution reveals that the nitrogen atom carries a partial negative charge, while the adjacent hydrogen atoms and the carbonyl carbon carry partial positive charges, highlighting the nucleophilic and electrophilic centers within the molecule, respectively. These electronic features are crucial for predicting how the molecule will interact with other chemical species. For instance, the insertion of tert-butyl groups into other molecular systems has been shown to raise the LUMO energy level, impacting electronic behavior. nih.gov

Below is a table summarizing the typical focus of quantum mechanical calculations for this molecule.

Calculated PropertySignificanceTypical Location/Finding
HOMO Energy Electron-donating ability (nucleophilicity)Localized on the lone pair of the nitrogen atom in the amino group.
LUMO Energy Electron-accepting ability (electrophilicity)Localized on the π* orbital of the carbonyl (C=O) group.
HOMO-LUMO Gap Chemical stability and reactivityA larger gap indicates higher kinetic stability.
Atomic Charges Reactivity sites, intermolecular interactionsPartial negative charge on N and O atoms; partial positive charge on carbonyl C and amine H atoms.
Dipole Moment Polarity and interaction with electric fieldsA non-zero moment due to asymmetric charge distribution, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis in Solution

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a dynamic view of its behavior in a solvent, such as water or an organic solvent. These simulations are crucial for understanding solvation, aggregation, and transport properties. scispace.com

In an aqueous solution, the polar amino and ester groups of the molecule will interact favorably with water molecules through hydrogen bonding. Simultaneously, the nonpolar isobutyl side chain and the tert-butyl group will prefer to avoid water, leading to hydrophobic interactions. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. core.ac.uk

Simulations can also elucidate how these molecules interact with each other at higher concentrations. nih.gov The interplay of hydrogen bonding between the amino and ester groups and hydrophobic aggregation of the alkyl parts will govern the molecule's self-assembly and solubility characteristics. In studies of similar poly(beta-amino ester) systems, MD simulations have been used to model particle assembly and the influence of environmental factors like pH and buffer conditions on molecular organization. nih.gov For instance, changes in pH can alter the protonation state of the amino group, significantly affecting its charge and intermolecular interactions. nih.gov Such simulations, often employing various force fields, provide a molecular-level explanation for macroscopic properties like viscosity and dielectric increments in solution. nih.gov

Stereochemical Prediction and Verification Models for Reaction Pathways

Computational models are instrumental in predicting and verifying the stereochemical outcome of chemical reactions involving this compound. Since the molecule possesses a chiral center at the alpha-carbon (the carbon atom bonded to the amino group), controlling the stereochemistry during its synthesis or its use as a reactant is critical.

When this compound is used as a building block, for example in peptide synthesis, computational models can predict how its fixed (S)-configuration will influence the stereochemistry of the newly formed bonds. bldpharm.com By modeling the transition states of the reaction, chemists can calculate the activation energies for different stereochemical pathways. The pathway with the lower activation energy is predicted to be the major product, allowing for the rational design of stereoselective syntheses. For instance, in the synthesis of peptide-based ligands, the specific stereochemistry of the amino acid ester is fundamental to the final product's biological activity. caymanchem.com

Furthermore, computational methods can be used to verify the stereochemistry of the final product. By calculating theoretical spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts or circular dichroism (CD) spectra, and comparing them to experimental data, the predicted stereochemistry can be confirmed. This synergy between computational prediction and experimental verification is a cornerstone of modern asymmetric synthesis and is essential for producing enantiomerically pure compounds.

Q & A

Q. How can the synthesis of tert-butyl (2S)-2-amino-4-methylpentanoate be optimized for high enantiomeric purity?

The compound is typically synthesized via tert-butyl esterification of the corresponding amino acid (e.g., L-leucine derivatives). To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis may be employed. For example, in acylation reactions, tert-amyl alcohol and CH₂Cl₂ are used as solvents to enhance reaction efficiency, and serial dilution techniques help maintain substrate solubility . Characterization via chiral HPLC or polarimetry is critical to confirm optical purity.

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert gas (e.g., nitrogen) at 2–8°C in airtight containers. While the compound is chemically stable under recommended conditions, prolonged exposure to moisture or acidic/basic environments may lead to ester hydrolysis or racemization. Stability studies under varying pH and temperature are advised due to limited decomposition data in existing literature .

Q. Which analytical methods are most reliable for characterizing this compound?

Use a combination of:

  • NMR (¹H/¹³C) to confirm structure and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC with chiral columns to assess enantiomeric excess.
  • FT-IR to verify ester and amine functional groups. Note: Suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How can enantiomeric excess be preserved during peptide coupling reactions involving this compound?

Racemization risks increase under basic conditions. To mitigate:

  • Use coupling reagents like HOBt/EDC or OxymaPure/DIC, which minimize base-induced side reactions.
  • Monitor reaction pH (ideally <8) and temperature (<0°C for sensitive steps).
  • Employ orthogonal protecting groups (e.g., Fmoc for amines) to reduce competitive side reactions .

Q. What strategies resolve contradictions in reaction yields when using this compound in solid-phase peptide synthesis (SPPS)?

Yield inconsistencies often stem from:

  • Incomplete deprotection : Optimize tert-butyl cleavage with TFA/water (95:5) and monitor via LC-MS.
  • Steric hindrance : Incorporate backbone amide-protecting groups (e.g., pseudoproline dipeptides) to improve coupling efficiency.
  • Solvent effects : Replace DMF with DCM/THF mixtures to enhance reagent diffusion in resin-bound syntheses .

Q. How does the hydrochloride salt form of this compound influence its reactivity in nucleophilic acyl substitution?

The hydrochloride salt (CAS 2748-02-9) increases solubility in polar aprotic solvents (e.g., DMSO) but requires neutralization (e.g., with DIEA) to liberate the free amine for nucleophilic attacks. Comparative studies show that salt forms reduce side reactions like epimerization during active ester formation .

Q. What are the limitations of using this compound in large-scale syntheses, and how can they be addressed?

Challenges include:

  • Cost of chiral precursors : Use enzymatic resolution or asymmetric hydrogenation for scalable production.
  • Waste generation : Optimize tert-butyl deprotection with recyclable scavengers (e.g., silica-bound TFA).
  • Purification complexity : Switch from column chromatography to crystallization by exploiting differential solubility in hexane/ethyl acetate .

Methodological Notes

  • Safety : Always use P95/P1 respirators and chemical-resistant gloves when handling due to potential respiratory and dermal hazards .
  • Data Validation : Cross-reference supplier-provided CAS data (e.g., CAS 2748-02-9 ) with independent spectral libraries to confirm batch consistency.
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for halogenated byproducts from deprotection steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.